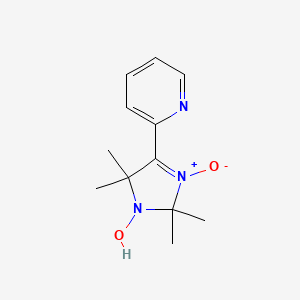![molecular formula C17H19ClN2O2 B5795069 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. MK-677 has been shown to increase muscle mass, bone density, and improve sleep quality, making it a promising candidate for the treatment of age-related muscle wasting and osteoporosis.
Mécanisme D'action
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the release of growth hormone, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) in the liver.
Biochemical and Physiological Effects:
In addition to its effects on muscle mass and bone density, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been shown to have a number of other biochemical and physiological effects. These include improvements in sleep quality, cognitive function, and immune function. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has also been shown to increase appetite, which can be beneficial for individuals with conditions such as cancer cachexia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer than peptide-based growth hormone secretagogues. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide in lab experiments is that it can be difficult to control for individual differences in response to the drug, as there is significant variability in the response to growth hormone secretagogues among individuals.
Orientations Futures
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide. One area of interest is in the treatment of age-related cognitive decline, as 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been shown to improve cognitive function in elderly subjects. Another area of interest is in the treatment of conditions such as cancer cachexia and HIV-associated wasting, where 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide may be able to improve appetite and muscle mass. Finally, there is interest in developing more selective ghrelin receptor agonists that can target specific tissues and avoid some of the side effects associated with 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide involves the reaction of 4-chloroaniline with 4-chlorobenzonitrile to form 4-(4-chlorophenyl)-4-cyano-1-piperidinecarboxamide. The resulting compound is then reacted with dimethylamine and methyl iodide to form 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of age-related muscle wasting and osteoporosis. Studies have shown that 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide can increase muscle mass and bone density in elderly subjects, leading to improvements in physical function and quality of life.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-7-14(10-16(12)20(2)3)19-17(21)11-22-15-8-5-13(18)6-9-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIWEICSVPVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)


![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)